

Physical and chemical properties of 3-Iodo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-5-nitropyridin-2-amine**

Cat. No.: **B1312864**

[Get Quote](#)

An In-Depth Technical Guide to 3-Iodo-5-nitropyridin-2-amine

Abstract: This technical guide provides a comprehensive examination of **3-Iodo-5-nitropyridin-2-amine** (CAS No. 25391-56-4), a key heterocyclic building block in modern organic synthesis and pharmaceutical development. The document delineates its core physicochemical properties, reactivity profile, synthesis protocols, and safety considerations. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile intermediate in the creation of novel and complex molecular architectures.

Introduction and Strategic Importance

3-Iodo-5-nitropyridin-2-amine is a highly functionalized pyridine derivative whose strategic importance lies in the orthogonal reactivity of its three substituents. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.^[1] The specific arrangement of an amino group, a nitro group, and an iodine atom on this core makes **3-Iodo-5-nitropyridin-2-amine** an exceptionally valuable precursor.

- The amino group serves as a potent nucleophile and a handle for amide bond formation or further derivatization.
- The electron-withdrawing nitro group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a precursor for a future amino group via

reduction.[\[2\]](#)

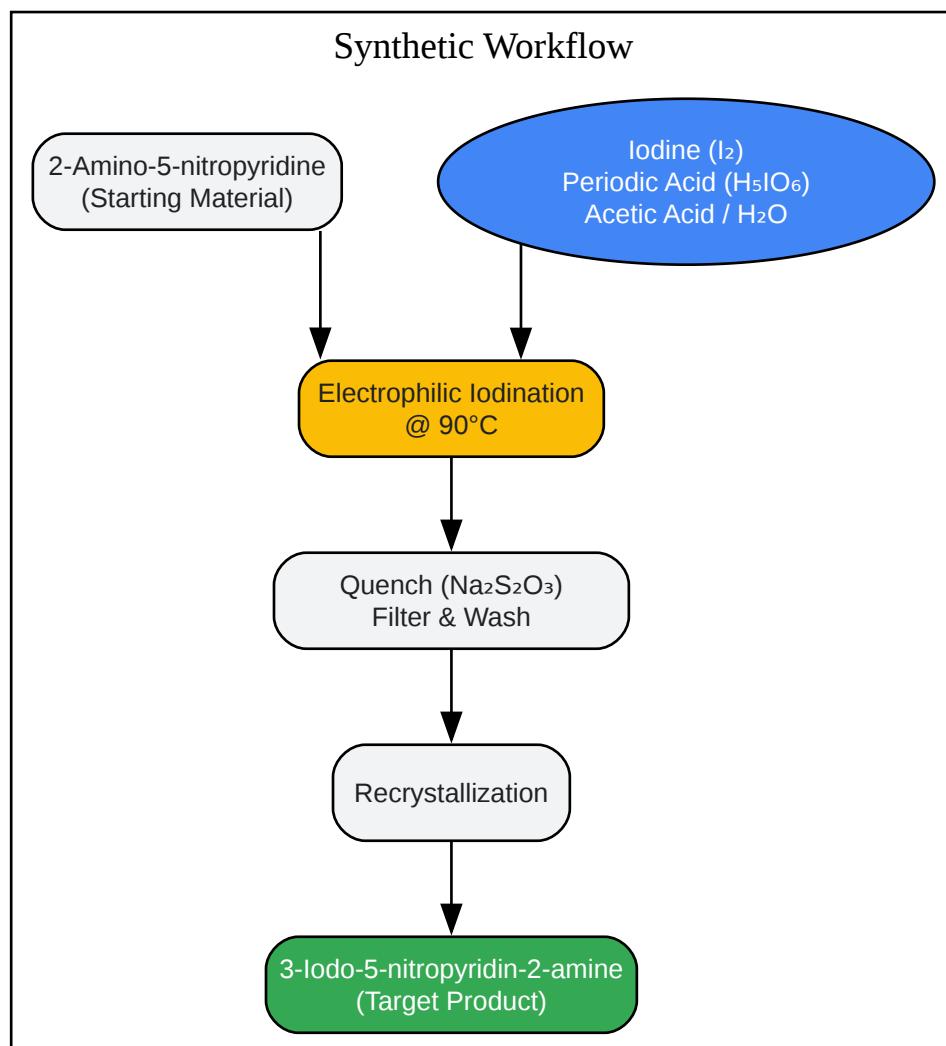
- The iodo substituent is an excellent leaving group, perfectly positioned for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This guide will explore the properties and applications of this compound, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns.

Physicochemical and Structural Properties

The intrinsic properties of a chemical entity dictate its behavior in both storage and reaction conditions. **3-Iodo-5-nitropyridin-2-amine** is a solid at room temperature, and its characteristics are summarized below. These predicted values, derived from computational models, offer a reliable baseline for experimental design.

Property	Value	Source(s)
CAS Number	25391-56-4	[3]
Molecular Formula	C ₅ H ₄ IN ₃ O ₂	[3]
Molecular Weight	265.01 g/mol	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	231-236 °C	[3]
Boiling Point (Predicted)	391.7 ± 42.0 °C	[3]
Density (Predicted)	2.229 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.41 ± 0.49	[3]
SMILES	Nc1ncc(cc1I)--INVALID-LINK-- =O	
InChI Key	FEADVZZIWYNCBF- UHFFFAOYSA-N	


Synthesis, Reactivity, and Mechanistic Considerations

The utility of **3-Iodo-5-nitropyridin-2-amine** stems from its role as a versatile synthetic intermediate. Understanding its preparation and subsequent reactivity is crucial for its application.

Synthetic Strategy

While specific synthesis details for **3-Iodo-5-nitropyridin-2-amine** are not extensively published, a highly relevant and representative procedure is the iodination of an activated aminonitropyridine precursor. The synthesis of the regiosomer, 2-amino-5-iodo-3-nitropyridine, provides a validated template for this transformation.^[4] The reaction proceeds via electrophilic aromatic substitution, where the amino group activates the pyridine ring towards iodination.

The logical workflow for such a synthesis is depicted below.

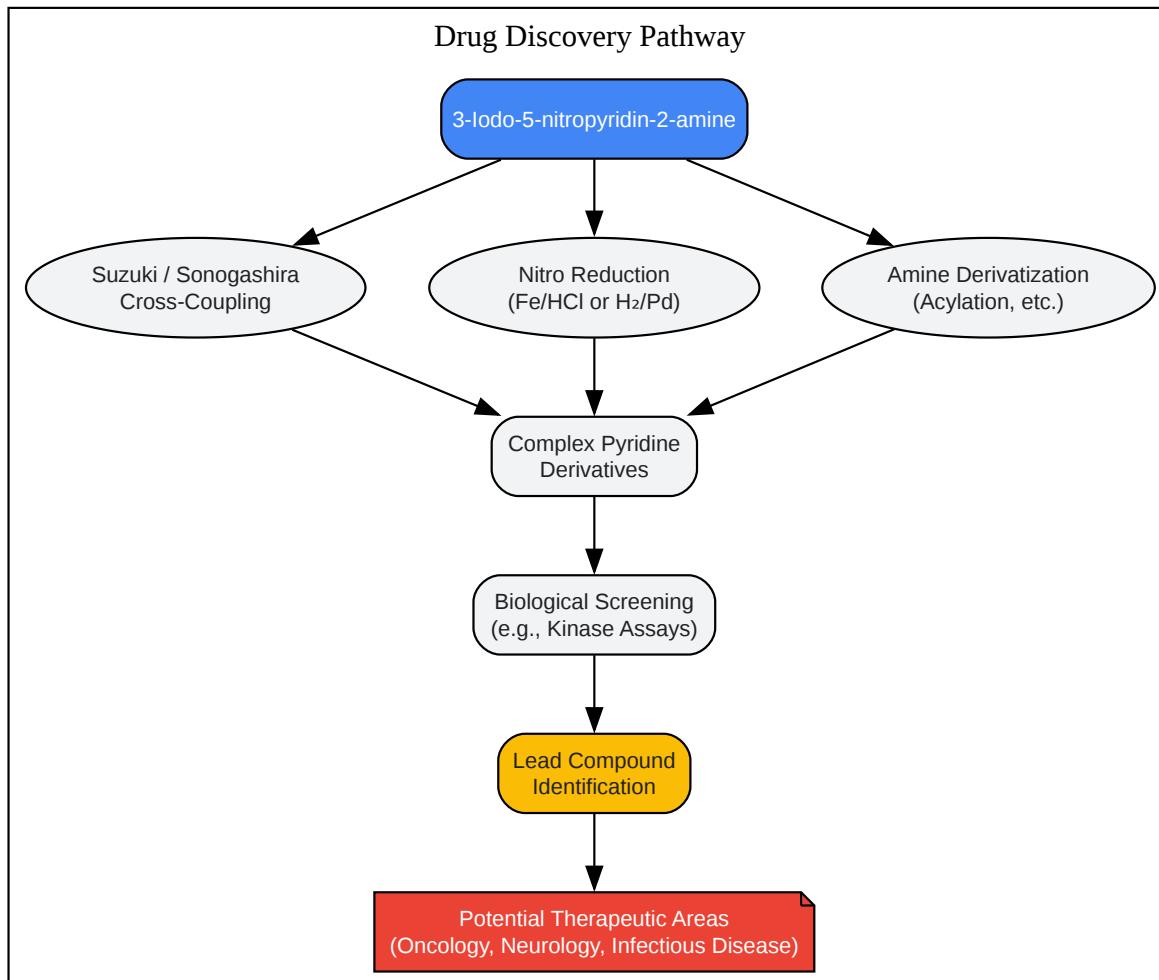
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of iodo-nitro-aminopyridines.

Reactivity Profile

The reactivity of **3-Iodo-5-nitropyridin-2-amine** is a study in controlled, site-selective chemistry.

- Cross-Coupling Reactions: The C-I bond is the most labile site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups at the 3-position, a cornerstone of modern drug discovery for building molecular complexity.


- Nucleophilic Aromatic Substitution (SNAAr): While the amino group is activating, the potent electron-withdrawing effect of the nitro group can facilitate SNAAr reactions at other positions if a suitable leaving group is present, although this is less common for this specific isomer.
- Amino Group Derivatization: The 2-amino group readily undergoes acylation, alkylation, or can be used to construct fused heterocyclic systems. Its nucleophilicity allows for straightforward modification.
- Nitro Group Reduction: The 5-nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This new amino group opens up a host of new synthetic possibilities, including the formation of fused imidazole or pyrazine rings, common motifs in bioactive molecules.

Applications in Research and Drug Development

Nitropyridine derivatives are foundational in the synthesis of molecules with a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.^[1]

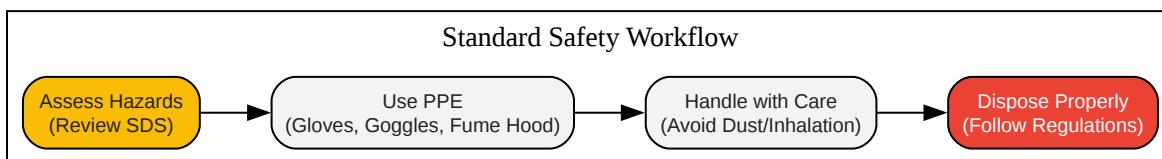
Iodo-5-nitropyridin-2-amine is particularly valuable as a "useful starter in azaindole chemistry," a class of compounds with significant therapeutic interest.^[3]

The strategic value of this scaffold is exemplified by the use of its isomer in synthesizing epibatidine analogs to probe nicotinic acetylcholine receptors, which are key targets for neurological disorders.^[4] This highlights the power of the iodo-nitro-aminopyridine framework to generate potent and selective biological modulators.

[Click to download full resolution via product page](#)

Caption: Logical flow from building block to therapeutic application.

Safety, Handling, and Storage


Scientific integrity demands a rigorous approach to safety. Based on GHS classifications, **3-Iodo-5-nitropyridin-2-amine** presents several hazards.^[5]

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Protocol: All manipulations should be performed within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.^[6] Avoid inhalation of dust and ensure adequate ventilation.^[7]

Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.^[3] Keep the container tightly closed in a dry, well-ventilated location away from incompatible materials such as strong oxidizing agents.

[Click to download full resolution via product page](#)

Caption: A standard workflow for handling chemical reagents safely.

Experimental Protocol: Representative Iodination

The following protocol is adapted from a validated procedure for a closely related isomer and serves as an authoritative template for the synthesis of iodo-nitro-aminopyridines.^[4]

Objective: To synthesize 2-amino-5-iodo-3-nitropyridine via electrophilic iodination.

Materials:

- 2-amino-3-nitropyridine (1.0 eq)

- Periodic acid (0.2 eq)
- Iodine (0.5 eq)
- Acetic acid
- Water
- Concentrated Sulfuric Acid (catalytic)
- Saturated aqueous sodium thiosulfate solution
- Saturated brine
- Petroleum ether
- Ethyl acetate

Procedure:

- **Vessel Preparation:** To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-3-nitropyridine (e.g., 10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).
- **Initiation:** Heat the mixture to 90°C with stirring to achieve dissolution.
- **Reagent Addition:** Sequentially add periodic acid (3.28 g, 14.4 mmol) and a catalytic amount of concentrated sulfuric acid (1.3 mL).
- **Iodination:** After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol) in portions. Maintain the temperature at 90°C and continue stirring for 60 minutes. Monitor the reaction progress by TLC.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.
- **Isolation:** The solid product will precipitate. Isolate the solid by vacuum filtration.

- **Washing:** Wash the filter cake sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL) to remove impurities.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as petroleum ether/ethyl acetate (5:1 v/v), to yield the high-purity yellow solid product.

Causality: The use of periodic acid is critical as it serves as a co-oxidant, regenerating the electrophilic iodine species (I⁺) *in situ*, which is necessary for the electrophilic substitution on the electron-rich pyridine ring. The acidic medium facilitates this process.

Conclusion

3-Iodo-5-nitropyridin-2-amine is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties and predictable, multifunctional reactivity provide chemists with a reliable platform for constructing complex and potentially life-saving pharmaceuticals. By understanding the principles outlined in this guide, researchers can confidently and safely integrate this potent building block into their synthetic programs, accelerating the pace of discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]
- 4. 2-AMINO-5-IDEO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]
- 5. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Physical and chemical properties of 3-Iodo-5-nitropyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312864#physical-and-chemical-properties-of-3-iodo-5-nitropyridin-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com